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Azido-PEG5-maleimide

Cat. No.: B12418222
M. Wt: 457.5 g/mol
InChI Key: YZWYDZWBIBNUJU-UHFFFAOYSA-N
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Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers to connect different molecular entities. creative-biolabs.com Their introduction into bioconjugation and other advanced chemical systems has been transformative due to a unique combination of beneficial properties. creative-biolabs.com

Key properties of PEG linkers include:

Enhanced Solubility : PEG is highly hydrophilic, meaning it readily dissolves in water and aqueous solutions. Attaching PEG linkers to hydrophobic molecules can significantly increase their solubility, which is crucial for biological applications. creative-biolabs.comadcreview.com

Biocompatibility : PEG is non-toxic and generally does not provoke an immune response, making it suitable for in vivo applications. adcreview.com

Flexibility : The structure of the PEG chain allows for free rotation, providing conformational flexibility to the resulting conjugate. creative-biolabs.com

Reduced Immunogenicity : The presence of a PEG linker can shield the attached molecule from the immune system, prolonging its circulation time in the body. adcreview.com

These characteristics make PEG linkers indispensable in the development of therapeutics like antibody-drug conjugates (ADCs), where they improve the stability and pharmacokinetic profile of the conjugate. researchgate.net By acting as a bridge, a PEG linker can overcome issues associated with hydrophobic drugs and linkers, such as aggregation and rapid clearance from circulation. adcreview.comresearchgate.net The use of defined-length PEG chains, like the five-unit spacer in Azido-PEG5-maleimide, allows for precise control over the distance between the conjugated molecules. adcreview.com

Rationale for Heterobifunctional Linker Design: this compound Architecture

Chemical crosslinkers are classified based on the reactivity of their terminal groups. Homobifunctional linkers possess two identical reactive groups, which can lead to uncontrolled polymerization or self-conjugation during a reaction. aatbio.com In contrast, heterobifunctional crosslinkers feature two different reactive groups, each with its own specific target. aatbio.comscbt.comcreative-biolabs.com This intrinsic asymmetry is the key to their utility, as it allows for controlled, sequential reactions. creative-biolabs.comproteochem.com A researcher can first react one end of the linker with one molecule, purify the intermediate, and then introduce the second molecule to react with the other end, minimizing unwanted side products. aatbio.com

This compound is a prime example of a heterobifunctional linker designed for precision and versatility. Its architecture consists of three key components:

An Azide (B81097) Group (-N₃) : This functional group is a cornerstone of "click chemistry," a set of chemical reactions known for their high efficiency, specificity, and biocompatibility. broadpharm.commedchemexpress.com The azide group reacts selectively with alkyne groups in a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reaction to form a stable triazole linkage. medchemexpress.com This high selectivity ensures that the reaction proceeds with minimal interference from other functional groups present in complex biological systems. broadpharm.com

A Maleimide (B117702) Group : This group is highly reactive towards sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins. covachem.comescholarship.org The reaction between a maleimide and a thiol forms a stable thioether bond, providing a robust method for attaching the linker to proteins and peptides. escholarship.org

A PEG5 Spacer : The five-unit polyethylene glycol chain physically separates the azide and maleimide groups. This spacer inherits all the beneficial properties of PEG, such as increasing the water solubility of the entire molecule and the final conjugate. adcreview.com

This deliberate design allows for the targeted and efficient joining of two different types of molecules—for instance, linking a protein (via its cysteine residues) to another molecule that has been functionalized with an alkyne.

Table 1: Chemical Properties of this compound
PropertyValue
Molecular FormulaC19H31N5O8
Molecular Weight457.48 g/mol
Table 2: Reactive Moieties of this compound
Functional GroupReactive PartnerResulting LinkageChemistry
Azide (-N₃)AlkyneTriazoleClick Chemistry (e.g., CuAAC, SPAAC)
MaleimideThiol/Sulfhydryl (-SH)ThioetherMichael Addition

Scope of Academic Investigation for this compound in Modern Chemistry

The unique properties of this compound have led to its widespread investigation and application across several areas of modern chemical research. Its ability to bridge different molecular worlds with precision makes it a valuable reagent for creating novel and functional constructs.

Key Research Applications:

Antibody-Drug Conjugates (ADCs): In oncology research, this compound is used to link potent cytotoxic drugs to monoclonal antibodies. creative-biolabs.com The maleimide end attaches to the antibody, and the azide end can be "clicked" to a drug molecule. The PEG linker improves the ADC's solubility and stability. adcreview.comresearchgate.net This creates a targeted delivery system that brings a therapeutic payload directly to cancer cells. nih.gov

PROTACs (Proteolysis Targeting Chimeras): this compound serves as a linker in the synthesis of PROTACs. medchemexpress.comimmunomart.org These are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.comuni-muenchen.de The modular nature of the linker allows for the systematic variation of the distance and orientation between the two binding moieties to optimize degradation efficiency.

Bioconjugation and Protein Labeling: Researchers use this linker to attach fluorescent dyes, biotin (B1667282) tags, or other probes to proteins for imaging and analytical purposes. tcichemicals.com This enables the study of protein function, localization, and interactions within complex biological environments. scbt.com

Surface Modification and Nanotechnology: The linker is employed to functionalize the surfaces of nanoparticles or other materials. creative-biolabs.com For example, antibodies or other targeting ligands can be attached to a nanoparticle surface to create targeted drug delivery vehicles or diagnostic agents. sci-hub.se

The ongoing research continues to explore new ways to leverage the specific reactivity and advantageous properties of this compound, solidifying its role as a fundamental building block in the construction of advanced biomolecular conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31N5O8 B12418222 Azido-PEG5-maleimide

Properties

Molecular Formula

C19H31N5O8

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C19H31N5O8/c20-23-22-5-8-29-10-12-31-14-16-32-15-13-30-11-9-28-7-4-21-17(25)3-6-24-18(26)1-2-19(24)27/h1-2H,3-16H2,(H,21,25)

InChI Key

YZWYDZWBIBNUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Azido Peg5 Maleimide

Fundamental Synthetic Routes to Azido-PEG5-Maleimide

The construction of this compound relies on robust and selective chemical transformations that allow for the sequential or convergent introduction of the azide (B81097) and maleimide (B117702) functionalities onto a PEG backbone.

The introduction of an azide (N₃) group onto a PEG scaffold is a critical step in the synthesis of many heterobifunctional linkers. This functional group is prized for its stability and its ability to participate in highly selective bioorthogonal reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comrsc.org

The most common strategy begins with a PEG chain bearing a terminal hydroxyl (-OH) group. This hydroxyl is first converted into a more reactive leaving group, typically a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534). Subsequently, the tosylated or mesylated PEG is treated with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.comnih.gov The azide ion displaces the leaving group via a nucleophilic substitution reaction (Sₙ2) to yield the azido-terminated PEG. mdpi.comacs.org The efficiency of this two-step process is generally high. For instance, the conversion of a mono-tosylated PEG to an azido-PEG can proceed with excellent yields. mdpi.com

An alternative method involves the direct conversion of the terminal hydroxyl group using reagents like diphenylphosphoryl azide (DPPA) in the presence of a base. This approach can streamline the synthesis by avoiding the isolation of the intermediate with the leaving group.

Method Reagents Key Steps Advantages
Two-Step Nucleophilic Substitution 1. p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl), Base (e.g., Pyridine) 2. Sodium Azide (NaN₃)1. Conversion of terminal -OH to a tosylate or mesylate leaving group. 2. Sₙ2 displacement with azide ion.High yields, well-established, reliable for various PEG sizes. mdpi.com
Mitsunobu Reaction Diphenylphosphoryl azide (DPPA), Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)Direct conversion of the primary alcohol to an azide.Mild reaction conditions, single step from the alcohol.
Halide-Azide Exchange 1. Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) 2. Sodium Azide (NaN₃)1. Conversion of terminal -OH to an alkyl halide (Cl or Br). 2. Nucleophilic substitution with azide ion.Useful for specific substrates, provides an alternative to sulfonate esters. nih.gov

This table provides an overview of common methods for introducing an azide group onto a PEG scaffold.

The maleimide group is highly valued for its specific reactivity towards thiol (sulfhydryl) groups, readily forming a stable thioether bond via a Michael addition reaction under physiological conditions. royalsocietypublishing.orgresearchgate.net This specificity is crucial for conjugating linkers to cysteine residues in proteins and peptides.

Installation of a maleimide moiety onto the opposing end of the PEG scaffold typically involves the reaction of an amine-terminated PEG with a maleimide-containing electrophile. A common approach is to use N-(β-Maleimidopropyloxy)succinimide ester (BMPS) or similar reagents, which react efficiently with the primary amine of an amino-PEG derivative to form a stable amide bond, thereby introducing the maleimide group.

Another prevalent strategy involves reacting an amino-PEG with maleic anhydride (B1165640). This reaction forms a maleamic acid intermediate, which is then cyclized to the desired maleimide ring through dehydration, often using acetic anhydride and a catalyst like sodium acetate.

Method Starting PEG Derivative Key Reagents Reaction Type
NHS Ester Acylation Amino-PEG-AzideN-Succinimidyl 3-maleimidopropionate (or similar)Amide bond formation
Maleic Anhydride Reaction Amino-PEG-Azide1. Maleic anhydride 2. Acetic anhydride, Sodium acetate1. Amide formation to give maleamic acid 2. Dehydrative cyclization
Thiol-Maleimide Ligation Thiol-PEG-AzideBis-maleimide compoundMichael Addition (less common for linker synthesis) frontiersin.org

This table summarizes primary strategies for installing a maleimide functional group on a PEG scaffold.

The synthesis of heterobifunctional linkers like this compound can be approached through two main strategic pathways: divergent and convergent synthesis. uq.edu.au

Synthesis Pathway Description Advantages Disadvantages
Divergent A common precursor (e.g., PEG-diol) is sequentially modified at each end.Utilizes readily available starting materials.Can have lower overall yields; purification can be challenging. nih.gov
Convergent Two or more fragments are synthesized separately and then combined. researchgate.netHigher overall yields, easier purification, greater modularity. frontiersin.orguq.edu.auMay require more complex starting materials for the individual fragments.

This table compares the divergent and convergent synthetic strategies for preparing heterobifunctional PEG linkers.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound often proceeds through key chemical intermediates, namely the corresponding carboxylic acid and N-hydroxysuccinimide (NHS) ester derivatives. These precursors are themselves valuable reagents in bioconjugation.

Azido-PEG5-carboxylic acid is a crucial precursor that contains the azide moiety and a terminal carboxylic acid ready for activation or direct conjugation. medchemexpress.com The synthesis typically starts from a PEG derivative that has a hydroxyl group at one terminus and a protected carboxylic acid at the other. A common protecting group for the acid is a t-butyl ester due to its stability under various reaction conditions and its facile removal.

The synthetic sequence involves first converting the free hydroxyl group into an azide using the methods described in section 2.1.1 (e.g., tosylation followed by substitution with NaN₃). Once the azido (B1232118) group is installed, the t-butyl ester is deprotected. This is typically achieved under mild acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This process selectively cleaves the t-butyl group, liberating the carboxylic acid without affecting the azide group or the PEG backbone, yielding the desired Azido-PEG5-carboxylic acid. bocsci.com

To create a more reactive handle for coupling with primary amines, the Azido-PEG5-carboxylic acid is converted into an active ester, most commonly an N-hydroxysuccinimide (NHS) ester. benchchem.comcd-bioparticles.net This transformation significantly enhances the electrophilicity of the carboxyl carbon, enabling efficient amide bond formation with amine-containing molecules like proteins or amine-modified surfaces. benchchem.comijrpr.com

The reaction is carried out by treating the Azido-PEG5-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-Dicyclohexylcarbodiimide (DCC). nih.govijrpr.com The carbodiimide activates the carboxylic acid, which then rapidly reacts with NHS to form the stable, yet highly reactive, Azido-PEG5-NHS ester. benchchem.com The resulting NHS ester can be isolated and stored under anhydrous conditions before its use in conjugation reactions. medchemexpress.com

Synthesis of Azido-PEG5-Triethoxysilane Derivatives

Azido-PEG5-triethoxysilane is a heterobifunctional linker that incorporates an azide group for "click chemistry" reactions and a triethoxysilane (B36694) group for covalent attachment to silica-based surfaces. axispharm.commedchemexpress.com This compound is particularly valuable for the surface functionalization of materials like glass and silica (B1680970). axispharm.com The synthesis of such derivatives often starts from a precursor bearing either the azide or the silane (B1218182) moiety, followed by the introduction of the second functional group.

For instance, the functionalization of large-pore mesoporous silica nanoparticles (LPMSN) with azide groups can be achieved by grafting them with 2-azido-N-(3-(triethoxysilyl)propyl)propenamide. nih.gov This process effectively introduces azide functionalities onto the silica surface, which can then undergo "click chemistry" reactions. nih.gov For example, these azido-modified particles can be reacted with polymers functionalized with terminal acetylene (B1199291) groups, such as poly(2-dimethylaminoethyl acrylate) (PDMAEA), in the presence of a copper (I) bromide catalyst to form a stable coating. nih.gov

The key features of Azido-PEG5-triethoxysilane are:

Azide Group: Enables highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. axispharm.commedchemexpress.com

Triethoxysilane Moiety: Allows for robust covalent bonding to hydroxylated surfaces like glass and silica. axispharm.com

PEG Spacer: The polyethylene (B3416737) glycol chain enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of the final conjugate. axispharm.com

This versatile linker is used in a variety of applications, including:

Surface Functionalization: Modifying surfaces for nanotechnology and materials science. axispharm.com

Bioconjugation: Linking biomolecules for diagnostics and research purposes. axispharm.com

Polymer Chemistry: Introducing azide functionality into polymer networks. axispharm.com

It also serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comcymitquimica.comtargetmol.com

Table 1: Key Characteristics of Azido-PEG5-Triethoxysilane

FeatureDescription
Functional Groups Azide (-N3), Triethoxysilane [-Si(OCH2CH3)3]
Core Structure Polyethylene Glycol (PEG5)
Primary Applications Surface modification, Bioconjugation, PROTAC synthesis
Key Reactions Click Chemistry (CuAAC, SPAAC)

Production of Related PEG-Azide and PEG-Maleimide Intermediates

The synthesis of this compound relies on the efficient production of its precursor intermediates: PEG-azide and PEG-maleimide.

Synthesis of PEG-Azide Intermediates:

A common method for preparing PEG-azides involves a two-step process starting from a PEG-diol or a mono-protected PEG-alcohol. semanticscholar.org The terminal hydroxyl groups are first converted into a better leaving group, typically a mesylate, by reacting the PEG with mesyl chloride in the presence of a base like triethylamine (Et3N). semanticscholar.org The subsequent nucleophilic substitution of the mesylate group with sodium azide (NaN3) yields the desired PEG-azide. semanticscholar.orgmdpi.com This reaction is often carried out in solvents like ethanol (B145695) or dimethylformamide (DMF). semanticscholar.orgmdpi.com

Another approach involves the direct nucleophilic substitution of a halide-terminated PEG with sodium azide. tandfonline.com Polyethylene glycol itself can serve as a reaction medium for this transformation, offering an environmentally friendly alternative to traditional organic solvents. tandfonline.com

The synthesis of heterobifunctional PEG derivatives, such as α-azide-ω-hydroxyl PEG, can be achieved by starting with a tosylated PEG, followed by reaction with sodium azide. mdpi.com This intermediate can be further modified, for example, by converting the hydroxyl group to a thioacetate, which can then be reduced to a thiol. mdpi.com

Synthesis of PEG-Maleimide Intermediates:

The production of PEG-maleimide intermediates often starts with a PEG-amine. google.com One synthetic route involves the reaction of a multi-arm PEG-tosylate with ammonia (B1221849) to form a multi-arm PEG-amine. google.com This PEG-amine is then reacted with a large excess of maleic anhydride to form a maleamic acid intermediate. google.com The subsequent cyclization of the maleamic acid, often facilitated by a dehydrating agent or specific catalysts, yields the final PEG-maleimide derivative. google.com It is crucial to control the reaction conditions to avoid the formation of byproducts like isoimidyl adducts or Michael adducts. google.com

For the synthesis of mPEG-maleimide, a common starting material is monomethoxy PEG (mPEG). merckmillipore.com The manufacturing process requires highly selective reactions and efficient purification steps due to the difficulty in separating the starting mPEG from the product. merckmillipore.com The quality control of intermediates is essential for producing a high-purity final product. merckmillipore.com An alternative method involves the direct ethoxylation of N-(2-hydroxyethyl)maleimide to produce PEG-maleimide of a desired molecular weight. google.com

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. bocsci.com This specific reactivity makes PEG-maleimides valuable reagents for conjugating PEGs to proteins and peptides at cysteine residues. merckmillipore.comcreativepegworks.com

Table 2: Common Synthetic Routes for PEG Intermediates

IntermediateStarting MaterialKey ReagentsCommon Solvents
PEG-Azide PEG-OH1. Mesyl Chloride, Et3N2. Sodium AzideDichloromethane, Ethanol, DMF
PEG-Maleimide PEG-AmineMaleic AnhydrideDMAC, CHP

Purification and Characterization Considerations in Synthetic Protocols

The purification and characterization of this compound and its intermediates are critical steps to ensure the quality, purity, and functionality of the final product.

Purification:

Following synthesis, purification is necessary to remove unreacted reagents, solvents, and byproducts. Common purification techniques include:

Extraction: Liquid-liquid extraction is frequently used to separate the product from water-soluble impurities. For example, after synthesizing azide-terminated PEGs, the reaction mixture is often dissolved in dichloromethane and washed with brine and water. mdpi.com

Precipitation: The product can be precipitated from the reaction mixture by adding a non-solvent. Diethyl ether is commonly used to precipitate PEG derivatives from dichloromethane or other organic solvents. mdpi.comgoogle.com

Filtration: Filtration is used to collect the precipitated product or to remove solid impurities. mdpi.comgoogle.com The use of celite pads can aid in the removal of fine particles. google.com

Chromatography: For high-purity applications, chromatographic techniques such as size-exclusion chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) are employed to separate the desired product from impurities and starting materials with high resolution. nih.gov

Diafiltration/Ultrafiltration: For larger scale purifications, especially for nanoparticle-conjugated products, filtration using molecular weight cutoff (MWCO) membranes is effective for removing small molecule impurities. rsc.org

Characterization:

A suite of analytical techniques is used to confirm the structure and purity of the synthesized compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. semanticscholar.orgmdpi.com Specific proton signals can verify the presence of the azide and maleimide groups, as well as the PEG backbone. mdpi.comacs.org For instance, the methylene (B1212753) protons adjacent to the azide group typically appear around 3.30–3.45 ppm in the ¹H NMR spectrum. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the azide functional group, which exhibits a characteristic strong absorption band around 2100 cm⁻¹. acs.org

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight and molecular weight distribution (polydispersity) of the PEG derivatives. merckmillipore.com Liquid chromatography-mass spectrometry (LC-MS) can be used to monitor reaction progress and confirm the mass of the final product. nih.govbldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for separating it from any remaining starting materials or byproducts. merckmillipore.combocsci.combldpharm.com Specific HPLC methods can be developed to be sensitive to the functionality of the PEG derivative. merckmillipore.com

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution and to monitor the growth of polymer chains during synthesis. acs.org

Careful control over purification and thorough characterization are paramount to ensure that the this compound meets the stringent requirements for its intended applications in bioconjugation and materials science.

Reactivity Mechanisms and Bioorthogonal Coupling Chemistries Involving Azido Peg5 Maleimide

Azide (B81097) Reactivity Profiles for Conjugation

The terminal azide group of Azido-PEG5-maleimide is a key component for bioorthogonal "click chemistry" ligations. benchchem.com Its main advantage is its high selectivity and stability under a wide range of conditions, allowing for specific reactions in complex biological environments. broadpharm.com This functionality enables the covalent attachment of molecules containing a compatible reactive partner, primarily alkynes or phosphines. benchchem.comprecisepeg.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction for conjugating this compound. benchchem.com This reaction involves the [3+2] cycloaddition between the terminal azide group and a terminal alkyne in the presence of a copper(I) catalyst. nih.gov The result is a chemically stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govmdpi.com This catalytic cycle significantly accelerates the reaction rate by factors of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, which often requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers. nih.govorganic-chemistry.org CuAAC is noted for its high yield (>90%), regioselectivity, and compatibility with aqueous environments over a broad pH range (4-12). benchchem.comorganic-chemistry.org

Table 1: Key Features of CuAAC with this compound

Feature Description Source(s)
Reactants Azide (from this compound) and a terminal alkyne benchchem.com
Catalyst Copper(I) [Cu(I)] nih.gov
Product Stable 1,4-disubstituted 1,2,3-triazole linkage nih.gov
Key Advantages High efficiency, high regioselectivity, rapid kinetics, mild reaction conditions benchchem.comorganic-chemistry.org
Potential Limitation Cytotoxicity of copper catalyst can limit in vivo applications issuu.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative. issuu.commagtech.com.cn This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide group of this compound. benchchem.commedchemexpress.com

The driving force for SPAAC is the ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. benchchem.commagtech.com.cn This allows the reaction to proceed rapidly and with high selectivity under physiological conditions without any need for an external catalyst. magtech.com.cnnih.gov The reaction kinetics and the stability of the resulting triazole can be tuned by modifying the structure of the cyclooctyne. magtech.com.cn SPAAC is a cornerstone of bioorthogonal chemistry, enabling the labeling of biomolecules in living cells and organisms. benchchem.comnih.gov

Table 2: Comparison of Common Cyclooctynes Used in SPAAC

Cyclooctyne Key Features Source(s)
DBCO (Dibenzocyclooctyne) High reactivity with azides, widely used for bioconjugation. benchchem.com
BCN (Bicyclononyne) More stable than some cyclooctynes, offers good reactivity. magtech.com.cn
DIMAC (Dimethoxyazacyclooctyne) Superior polarity and water solubility, reducing nonspecific binding. magtech.com.cn

Staudinger Ligation in this compound Conjugation

The Staudinger ligation is another bioorthogonal reaction applicable to the azide group of this compound. precisepeg.com This reaction involves the covalent coupling of the azide with a specifically engineered triarylphosphine, typically one bearing an ortho-ester or thioester trap. precisepeg.comthermofisher.com The initial reaction forms an aza-ylide intermediate, which then undergoes intramolecular rearrangement to produce a stable amide bond.

A key advantage of the Staudinger ligation is that it is copper-free and highly specific, making it suitable for in vivo applications. thermofisher.com However, the reaction kinetics are generally slower compared to CuAAC and SPAAC. thermofisher.com Furthermore, the phosphine (B1218219) reagents can be susceptible to air oxidation, and reducing agents like TCEP or THPP, often used in protein chemistry, must be removed as they can react with the azide. acs.org

Maleimide (B117702) Reactivity Profiles for Conjugation

The maleimide group of this compound is an electrophilic compound that serves as a reactive handle for covalent modification, primarily targeting sulfhydryl (thiol) groups. laysanbio.comcreativepegworks.com This reactivity is frequently exploited for site-specific conjugation to cysteine residues in proteins and peptides. creativepegworks.combocsci.com

Thiol-Maleimide Michael Addition with this compound

The primary reaction of the maleimide moiety is the thio-Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring. nih.govpapyrusbio.com This reaction proceeds readily under mild, near-neutral pH conditions (typically 6.5-7.5) and results in the formation of a stable thioether bond. laysanbio.comthermofisher.com This high selectivity for thiols over other nucleophilic groups like amines at physiological pH makes it one of the most reliable methods for protein modification. creativepegworks.comnih.gov

The resulting thiosuccinimide adduct, however, can be susceptible to a retro-Michael reaction, leading to deconjugation or exchange with other free thiols in the biological environment. nih.govucl.ac.uk The stability of this linkage can be enhanced by subsequent hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, a process that can be accelerated by using maleimides with electron-withdrawing substituents or by adjusting reaction conditions. ucl.ac.ukacs.orgacs.org

Reaction Kinetics and Selectivity in Thiol-Maleimide Chemistry

The kinetics and selectivity of the thiol-maleimide reaction are highly dependent on pH. laysanbio.comnih.gov The reaction requires the thiolate anion (S⁻) as the nucleophile, so the rate increases with pH as more of the thiol (R-SH) is deprotonated. researchgate.net The optimal pH range is generally considered to be 6.5-7.5. laysanbio.comthermofisher.com

Selectivity: At pH 7, the maleimide group is approximately 1,000 times more reactive toward a free sulfhydryl group than toward a primary amine. broadpharm.com This high degree of selectivity allows for precise targeting of cysteine residues.

Side Reactions: Above pH 7.5, the rate of two competing side reactions increases. First, the maleimide ring becomes more susceptible to hydrolysis, opening to form a non-reactive maleamic acid. thermofisher.comuu.nl Second, reaction with primary amines (e.g., lysine (B10760008) residues) via aza-Michael addition becomes more favorable, potentially leading to non-specific labeling. laysanbio.comnih.gov When conjugating to an N-terminal cysteine, a base-promoted rearrangement to a thiazine (B8601807) derivative can also occur, particularly at pH values above neutral. nih.govpharmiweb.com

Table 3: pH Influence on Thiol-Maleimide Reaction

pH Range Primary Reaction Competing/Side Reactions Source(s)
< 6.5 Slow thiol addition - laysanbio.com
6.5 - 7.5 Optimal thiol addition (high selectivity for thiols) Minimal hydrolysis and amine reaction laysanbio.comnih.govthermofisher.com
> 7.5 Thiol addition Increased maleimide hydrolysis; Increased reaction with primary amines nih.govthermofisher.com
> 8.5 Thiol addition Significant maleimide hydrolysis; Reaction with primary amines is favored thermofisher.com

The second-order rate constants for the thiol-maleimide reaction are typically in the range of 10² to 10³ M⁻¹s⁻¹, which is considered fast for bioconjugation reactions. nih.govacs.org This rapid kinetic profile helps to ensure efficient conjugation even at the low concentrations often associated with biomolecules. acs.org

Stability and Reversibility Aspects of Maleimide Adducts

The conjugation of a maleimide to a thiol-containing molecule, such as a cysteine residue on a protein, proceeds via a Michael addition reaction to form a thiosuccinimide adduct. papyrusbio.comnsf.gov While this reaction is rapid and highly selective, the resulting thioether linkage is susceptible to a retro-Michael reaction. ucl.ac.uknih.gov This reversal, also known as deconjugation, can lead to the dissociation of the conjugate and subsequent reaction with other thiols present in the biological environment, such as glutathione, compromising the stability and efficacy of the labeled biomolecule. nih.govresearchgate.net

The stability of the thiosuccinimide adduct is influenced by several factors, including the local microenvironment on a protein, pH, and temperature. ucl.ac.ukproteomics.com.au A key strategy to overcome the reversibility of the initial adduct is to promote the hydrolysis of the succinimide (B58015) ring. prolynxinc.comacs.org This ring-opening reaction forms a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction. papyrusbio.comprolynxinc.com The rate of this stabilizing hydrolysis can be significantly influenced by the chemical environment and the structure of the maleimide itself. For instance, electron-withdrawing groups on the nitrogen atom of the maleimide can accelerate the rate of hydrolysis. prolynxinc.comacs.org Studies have shown that local positively charged residues on a protein can also promote rapid thiosuccinimide ring hydrolysis, thereby limiting thiol-exchange-mediated loss of a payload. ucl.ac.uk While higher pH and temperature can increase the rate of hydrolysis, these conditions may also risk denaturing the protein. papyrusbio.comresearchgate.net

FactorEffect on StabilityMechanism
Retro-Michael Reaction Decreases stabilityReversible elimination of the thiol, allowing for exchange with other thiols (e.g., glutathione). nih.govresearchgate.netnih.gov
Succinimide Ring Hydrolysis Increases stabilityIrreversible ring-opening to form a succinamic acid thioether, which is resistant to the retro-Michael reaction. ucl.ac.ukprolynxinc.comacs.org
pH Influences hydrolysis rateAlkaline conditions (pH > 8) generally increase the rate of succinimide ring hydrolysis. papyrusbio.comproteomics.com.au
Temperature Influences hydrolysis rateIncreased temperature accelerates the rate of hydrolysis. papyrusbio.comkinampark.com
N-Substituents Influences hydrolysis rateElectron-withdrawing N-substituents on the maleimide significantly accelerate ring-opening hydrolysis. prolynxinc.comacs.org
Local Protein Environment Influences stabilityThe presence of nearby charged amino acid residues can catalyze the hydrolysis of the thiosuccinimide ring. ucl.ac.uk

Dual-Functional Reactivity and Orthogonal Bioconjugation Strategies Employing this compound

This compound possesses two distinct reactive functionalities, the maleimide and the azide, which can be addressed using orthogonal chemistries. vulcanchem.com This dual-reactivity allows for the sequential and site-specific conjugation of two different molecules to a central scaffold.

The maleimide group reacts selectively with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides. mdpi.com This reaction is a Michael addition that occurs readily under mild conditions, usually at a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic but primary amines (like those on lysine residues) are largely protonated and thus less reactive. papyrusbio.commdpi.com

The azide group is stable under these conditions and does not react with thiols or other functional groups present in biological systems. benchchem.com It serves as a handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. nsf.gov The azide can react with an alkyne-containing molecule through two primary pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a copper(I) catalyst to rapidly and regioselectively form a stable triazole linkage with a terminal alkyne. benchchem.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide. benchchem.comscbt.com The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications. benchchem.com

The orthogonality of the thiol-maleimide and azide-alkyne reactions means that they can be performed in the same pot or sequentially without interfering with one another. nsf.govnih.gov For example, a protein can first be conjugated to the maleimide end of this compound via a cysteine residue. After purification, the now azide-functionalized protein can be reacted with a second molecule bearing a DBCO or alkyne group. nih.gov This strategy enables the construction of complex biomolecular architectures, such as antibody-drug conjugates or precisely functionalized hydrogels. nih.govnih.gov

FeatureThiol-Maleimide ReactionAzide-Alkyne Click Chemistry (SPAAC)
Reactive Groups Maleimide + Thiol (e.g., Cysteine)Azide + Strained Alkyne (e.g., DBCO)
Reaction Type Michael AdditionStrain-Promoted Cycloaddition
Key Conditions pH 6.5–7.5Physiological conditions, no catalyst needed. benchchem.com
Product Thiosuccinimide AdductTriazole Linkage
Orthogonality High; does not interfere with azide-alkyne reaction.High; does not interfere with thiol-maleimide reaction. nsf.gov

Mechanistic Investigations of Side Reactions and Quenching Methodologies

While maleimide-based conjugation is highly selective, several side reactions can occur, potentially impacting the yield and homogeneity of the final product. Understanding these pathways is crucial for optimizing reaction protocols.

Common Side Reactions:

Maleimide Hydrolysis: The maleimide ring itself is susceptible to hydrolysis, particularly under alkaline conditions (pH > 8.5), which opens the ring to form a non-reactive maleamic acid. papyrusbio.comresearchgate.netresearchgate.net This side reaction effectively inactivates the crosslinker before it can conjugate to the target thiol.

Reaction with Amines: At alkaline pH (typically pH > 8.5), maleimides can react with primary amines, such as the ε-amino group of lysine residues, via a Michael addition. papyrusbio.cominterchim.fr While this reaction is generally much slower than the reaction with thiols, it can lead to a loss of specificity if the pH is not carefully controlled. papyrusbio.commdpi.com

Thiazine Formation: When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine that has a free amino group, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement. nih.govpharmiweb.com The N-terminal amine can attack the succinimide ring, leading to the formation of a stable, six-membered thiazine ring. nih.govbachem.com This rearrangement is pH-dependent, with increased rates observed at neutral and basic pH. pharmiweb.combachem.com Performing the conjugation at a more acidic pH (e.g., pH 5) where the N-terminal amine is protonated can prevent this side reaction. pharmiweb.com

Quenching Methodologies: To ensure a well-defined final product and prevent unreacted maleimides from cross-reacting with other molecules, quenching steps are often employed.

Quenching Excess Maleimide: After the primary conjugation reaction has proceeded to completion, a low-molecular-weight thiol compound is often added to the mixture. Reagents like N-acetyl cysteine, β-mercaptoethanol, or glycine (B1666218) are commonly used to react with and thus cap any remaining active maleimide groups. kinampark.comnih.gov

Quenching of Reducing Agents: In many protocols, disulfide bonds on a protein are reduced to free thiols using phosphine-based reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to maleimide conjugation. However, these phosphines can also react with maleimides. researchgate.netacs.org To prevent this, the excess phosphine reductant can be quenched in situ after disulfide reduction but before the addition of the maleimide reagent. Water-soluble PEG-azides have been shown to be effective for this purpose, as they rapidly oxidize the phosphine without interfering with the subsequent thiol-maleimide reaction. acs.org

Side ReactionMechanismMitigation/Prevention Strategy
Maleimide Hydrolysis Nucleophilic attack by water/hydroxide on the maleimide ring. researchgate.netPerform conjugation at neutral or slightly acidic pH (6.5-7.5); avoid prolonged exposure to alkaline conditions. papyrusbio.com
Reaction with Amines Michael addition of a primary amine (e.g., lysine) to the maleimide. papyrusbio.comMaintain pH below 8.0 to keep amines protonated and less reactive. mdpi.cominterchim.fr
Thiazine Formation Intramolecular rearrangement following conjugation to an N-terminal cysteine. nih.govpharmiweb.comPerform conjugation at acidic pH (~5) to protonate the N-terminal amine; avoid using N-terminal cysteines if possible. pharmiweb.com
Unreacted Maleimide Remaining electrophilic maleimide after desired reaction is complete.Add an excess of a quenching agent like N-acetyl cysteine or β-mercaptoethanol. kinampark.comthermofisher.com
Reaction with Phosphine Nucleophilic attack of a phosphine reducing agent (e.g., TCEP) on the maleimide. acs.orgQuench excess phosphine with an azide-containing compound before adding the maleimide reagent. researchgate.netacs.org

Advanced Applications in Biomolecular Conjugation and Functionalization

Protein Functionalization Strategies Utilizing Azido-PEG5-Maleimide

The unique architecture of this compound makes it a versatile tool for sophisticated protein functionalization, enabling site-specific labeling, the creation of advanced protein-polymer conjugates, and the construction of ordered multi-protein systems.

The second level of specificity comes from the azide (B81097) terminus, which allows for bioorthogonal ligation. After the protein is labeled via its cysteine residue, the azide group is available for a subsequent, highly specific click reaction. This can be either a copper-catalyzed reaction (CuAAC) with a terminal alkyne or, more commonly for biological systems, a metal-free strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like dibenzocyclooctyne (DBCO). vulcanchem.combenchchem.comnih.gov This sequential approach allows for the precise, site-specific introduction of two different molecules or tags onto a single protein. An alternative strategy for site-specificity involves the genetic incorporation of an unnatural amino acid (UAA) containing an azide handle, such as p-azido-L-phenylalanine (pAzF), into the protein structure. nih.gov This provides a bioorthogonal site for a click reaction, while the maleimide (B117702) end of the linker could be used to attach to a different molecule.

Table 1: Reaction Specifics for this compound Functional Groups
Functional GroupReactive PartnerReaction TypeLinkage FormedOptimal ConditionsCitations
MaleimideThiol (e.g., Cysteine)Michael AdditionThioetherpH 6.5 - 7.5 vulcanchem.comprecisepeg.comreading.ac.uk
AzideTerminal AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-TriazoleRequires Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) medchemexpress.combenchchem.combiochempeg.com
AzideStrained Alkyne (e.g., DBCO, BCN)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)TriazoleCopper-free, bioorthogonal vulcanchem.commedchemexpress.combenchchem.com
Table 2: Comparison of Click Chemistry Approaches for the Azide Terminus
ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)Citations
Catalyst RequiredCu(I) (often cytotoxic)None benchchem.comnih.gov
BiocompatibilityLimited for in vivo use due to copper toxicityHigh, suitable for live-cell and in vivo applications benchchem.comnih.gov
Reaction RateGenerally faster (0.05–0.1 M⁻¹s⁻¹)Slower (0.03–0.04 M⁻¹s⁻¹) but sufficient for most applications benchchem.com
Common ApplicationsIn vitro bioconjugation, material scienceLive-cell imaging, in vivo studies, PROTAC synthesis benchchem.com

The attachment of polymers to proteins, a process known as PEGylation when using polyethylene (B3416737) glycol, is a well-established strategy to improve the therapeutic properties of protein drugs, such as increasing their circulation half-life and stability while reducing immunogenicity. nih.govucl.ac.be this compound is an exemplary reagent for creating such protein-polymer conjugates. In its most direct application, the linker itself acts as the polymer, attaching a small molecule to a protein via its two reactive ends.

More complex conjugates can also be synthesized. For instance, the maleimide terminus can be used to anchor the linker to a specific cysteine site on a protein. The exposed azide group then serves as a reactive handle to attach larger, pre-formed polymers functionalized with an alkyne group. nih.gov This modular approach allows for precise control over the conjugation site, preserving the protein's biological activity. Research has demonstrated the successful conjugation of alkyne-functionalized polymers, such as poly[(oligo ethylene (B1197577) glycol) methyl ether methacrylate] (PEGMA), to azide-bearing proteins to create thermo-responsive bioconjugates. nih.gov The dual-handle nature of this compound facilitates this type of advanced conjugate design, where the protein is first modified and then "clicked" to a polymer.

Table 3: Research Findings in Protein Functionalization
Protein/SystemMethodology Utilizing Linker PrinciplesKey Finding/ApplicationCitations
Yeast EnolaseCysteine labeling with maleimide-fluorescein after TCEP reduction and quenching with a PEG-azide.Using a PEG-azide to quench the reducing agent TCEP in situ improved the yield of maleimide conjugation. nih.govacs.orgbath.ac.uk
PTEN and PD-L1Site-specific incorporation of p-azido-L-phenylalanine (pAzF) followed by SPAAC with a DBCO-functionalized imaging agent.Provides a general method for creating a homogenous pool of protein conjugates for cellular and in vivo imaging. nih.gov
T4 Lysozyme (T4L)Conjugation of V131C T4L to star polymers with maleimide end groups.Demonstrated the formation of multimeric protein-polymer conjugates, with an average of three proteins attached per star polymer. nih.gov
IgG Fc fragmentAlkylation of an engineered selenocysteine (B57510) (Sec) residue with a maleimide-containing linker, followed by SPAAC or Tetrazine Ligation.Validated a modular, metal-free approach for creating targeted Fc-drug conjugates with a defined 1:1 stoichiometry. nih.gov

The construction of precisely ordered, multi-protein complexes is a key goal in synthetic biology and nanotechnology. The bifunctional nature of this compound is ideally suited for this purpose. It can act as a molecular bridge, connecting two different proteins or a protein and another biomolecule in a defined orientation.

A typical strategy involves first reacting the maleimide end of the linker with a cysteine residue on "Protein A". This creates an azide-functionalized protein (Protein A-PEG5-Azide). This intermediate can then be reacted with "Protein B," which has been separately functionalized with a strained alkyne (e.g., DBCO). The SPAAC reaction between the azide and alkyne results in a stable, covalently linked Protein A-Protein B dimer. nih.gov This method has been used to graft antigen-binding sites onto Fc proteins. nih.gov Furthermore, this principle can be extended by using scaffolds like DNA. For example, a protein can be linked to a DNA oligonucleotide using this compound, and these protein-DNA hybrids can then self-assemble into larger, multi-component structures based on DNA hybridization. researchgate.net

Peptide Conjugation Methodologies with this compound

Similar to proteins, peptides can be functionalized using this compound to enhance their properties or to immobilize them onto surfaces, creating bioactive materials.

The conjugation of PEG chains to peptides can improve their solubility, stability, and pharmacokinetic profiles. reading.ac.ukacs.org this compound facilitates the synthesis of well-defined PEG-peptide conjugates. The maleimide group reacts specifically with a cysteine residue within the peptide sequence, a common strategy for site-specific modification. reading.ac.uk Once the peptide is conjugated to the linker, the terminal azide group becomes available for further functionalization via click chemistry. acs.orgmedchemexpress.com This allows for the attachment of the PEG-peptide conjugate to other molecules of interest, such as targeting ligands, imaging agents, or drug payloads, creating multifunctional therapeutic or diagnostic agents.

Immobilizing bioactive peptides onto material surfaces is a powerful technique for creating functional biomaterials for applications in tissue engineering, medical devices, and biosensing. nih.gov this compound provides a robust method for achieving this. One strategy involves first reacting the linker with a cysteine-containing peptide. The resulting azide-functionalized peptide can then be "clicked" onto a surface that has been pre-functionalized with alkyne groups. rsc.org This approach has been used to coat titanium with antimicrobial peptides to prevent bacterial growth. nih.govrsc.org

An alternative approach was demonstrated in the functionalization of PEEK biomaterials. Researchers first coated the surface with a mussel-inspired adhesive peptide that contained an azide terminus ((DOPA)6-PEG5-Azido). researchgate.netresearchgate.net Subsequently, bioactive peptides, such as antimicrobial peptides (AMPs) or osteogenic growth peptides (OGPs) that were separately capped with a DBCO group, were grafted onto the azide-functionalized surface via a SPAAC reaction. researchgate.netresearchgate.net This strategy highlights the versatility of the azide-PEG moiety in creating tunable, dual-functional surfaces for advanced biomedical applications.

Oligonucleotide and Nucleic Acid Functionalization

The heterobifunctional linker this compound serves as a powerful tool for the covalent modification and conjugation of oligonucleotides and nucleic acids. Its unique structure, featuring a maleimide group, a terminal azide, and a hydrophilic polyethylene glycol (PEG) spacer, enables a two-step sequential conjugation strategy that is central to creating advanced biomolecular probes and conjugates.

Labeling of Oligonucleotides for Research Probes

The specific labeling of synthetic oligonucleotides is fundamental for their use as research probes in a variety of molecular biology and diagnostic applications. This compound facilitates the introduction of a bioorthogonal azide handle onto an oligonucleotide, which can then be "clicked" to a reporter molecule.

The process begins with an oligonucleotide that has been chemically synthesized to include a thiol (-SH) group, typically at the 5' or 3' terminus. The maleimide group of this compound exhibits high reactivity and selectivity towards this thiol group, forming a stable thioether bond under physiological pH conditions (pH 7-7.5). biosyn.comlumiprobe.com This reaction covalently attaches the Azido-PEG5- linker to the oligonucleotide. The key advantage of this initial step is the stability of the resulting maleimide-thiol linkage. biosyn.com

Once the oligonucleotide is functionalized with the linker, its terminal azide group becomes available for subsequent conjugation. This azide is inert to most biological functional groups, making it a bioorthogonal handle. lumiprobe.cominterchim.fr It can be specifically reacted with a molecule containing a terminal alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) (e.g., DBCO) via strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.com This "click chemistry" step is highly efficient and can be performed in aqueous buffers, allowing for the attachment of various labels, such as fluorescent dyes, biotin (B1667282), or other reporter moieties, to create a functional research probe. interchim.frgenelink.com The five-unit PEG spacer enhances the aqueous solubility of the resulting conjugate and provides spatial separation between the oligonucleotide and the label, which can help preserve the function of both components.

FeatureDescriptionRelevant Chemistry
Oligonucleotide Modification Requires a thiol-modified oligonucleotide.Thiol (-SH) group
Linker Attachment The maleimide group reacts with the thiol.Thiol-maleimide addition
Bioorthogonal Handle An azide group is introduced onto the oligo.Azide (N₃)
Labeling Reaction The azide reacts with an alkyne-modified label.Azide-Alkyne Cycloaddition (Click Chemistry)

Design of Nucleic Acid-Protein Conjugates

The creation of covalent conjugates between nucleic acids and proteins is critical for developing novel therapeutic agents, diagnostic tools, and research reagents. This compound provides a defined, heterobifunctional linkage that enables the precise assembly of these complex biomolecules.

Two primary strategies can be employed to generate nucleic acid-protein conjugates using this linker.

Protein-First Functionalization : A protein containing a reactive cysteine residue (either naturally occurring or engineered) is first reacted with the maleimide end of this compound. nih.gov This step attaches the linker to the protein, presenting a terminal azide group. The azide-functionalized protein can then be purified and subsequently conjugated to an alkyne-modified oligonucleotide through a highly specific click chemistry reaction. nih.govmdpi.com

Oligonucleotide-First Functionalization : Conversely, a thiol-modified oligonucleotide can first be functionalized with this compound, as described in section 4.3.1. genelink.com The resulting azide-bearing oligonucleotide is then reacted with a protein that has been modified to contain an alkyne or a strained cyclooctyne (e.g., DBCO) group. acs.org This latter approach, often using copper-free SPAAC, is particularly useful for conjugations involving sensitive proteins, as it avoids potentially denaturing copper catalysts. mdpi.comacs.org

In both scenarios, the PEG5 spacer helps to maintain the distinct folding and biological activity of both the protein and the nucleic acid by preventing steric hindrance. The defined length of the linker allows for precise control over the distance between the two conjugated biomolecules. acs.org

Antibody-Derived Conjugate Architectures

This compound is an exemplary linker for constructing advanced antibody-based bioconjugates. Its distinct reactive ends allow for site-specific modification of antibodies, enabling the development of homogeneous and effective therapeutics and research tools.

Development of Antibody-Drug Conjugates (ADCs) Linkers

In the field of oncology, Antibody-Drug Conjugates (ADCs) represent a major therapeutic modality. The linker that connects the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. This compound provides the chemical functionalities required for modern ADC design.

The maleimide group is widely used for site-specific conjugation to antibodies. nih.gov This is typically achieved by first partially reducing the antibody's interchain disulfide bonds to generate free thiol groups. The maleimide end of the linker then reacts specifically with these thiols to form a stable covalent bond. nih.gov This strategy allows for control over the drug-to-antibody ratio (DAR), a key parameter for ADC performance.

After the antibody is functionalized with the linker, the terminal azide serves as a bioorthogonal attachment point for the cytotoxic drug. medchemexpress.com The drug payload is separately modified with a complementary reactive group, such as a DBCO or other strained alkyne, for copper-free click chemistry. acs.org This two-step conjugation approach offers significant advantages:

Modularity : The antibody and drug can be modified separately and then combined.

Specificity : The click reaction is highly specific, preventing side reactions and ensuring the payload is attached only at the intended linker site. medchemexpress.com

Improved Properties : The hydrophilic PEG5 spacer can enhance the aqueous solubility of the ADC, potentially reducing aggregation and improving its pharmacokinetic properties.

ComponentFunctionChemistry
Antibody Targeting moietyThiol groups from reduced disulfides
This compound Connects antibody to drug1. Maleimide reacts with antibody thiols. 2. Azide reacts with drug's alkyne.
Cytotoxic Drug Therapeutic payloadModified with a reactive alkyne (e.g., DBCO)

Strategies for Antibody Functionalization

Beyond ADCs, the functionalization of antibodies with other molecules like imaging agents, oligonucleotides, or peptides is essential for creating a wide range of biomedical tools. This compound provides a versatile platform for these applications.

The core strategy involves the initial reaction of the antibody with the linker's maleimide group. This is most commonly directed at thiol groups on cysteine residues. For antibodies that lack accessible free cysteines, site-specific cysteine mutations can be introduced, or native disulfide bonds can be selectively reduced to provide conjugation sites far from the antigen-binding region. nih.gov

Once the Azido-PEG5- linker is attached, the antibody is effectively "primed" for click chemistry. The terminal azide allows the antibody to be covalently and specifically linked to any molecule that can be functionalized with an alkyne. This includes:

Fluorescent Dyes : For use in immunoassays and cellular imaging.

Oligonucleotides : To create antibody-oligonucleotide conjugates for proximity-based assays or targeted delivery of nucleic acid therapies. acs.org

Peptides : For adding new functionalities or targeting capabilities.

Chelating Agents : For radiolabeling antibodies for PET or SPECT imaging.

This strategy of using a heterobifunctional linker like this compound to install a bioorthogonal handle is a cornerstone of modern bioconjugation, enabling the construction of precisely defined and highly functional antibody-derived architectures.

Role in Polymer Science and Materials Engineering

Integration of Azido-PEG5-Maleimide in Polymer Synthesis

The dual-ended, orthogonal reactivity of this compound makes it an invaluable component in modern polymer synthesis, enabling the precise construction of polymers with tailored functionalities and complex structures.

Fabrication of Functionalized Polymers through Click Chemistry

The fabrication of functionalized polymers is significantly enhanced by the use of this compound, which leverages two of the most reliable click chemistry reactions: azide-alkyne cycloaddition and thiol-maleimide addition. sigmaaldrich.comucl.ac.uk This dual functionality allows for a two-step, orthogonal ligation strategy. For instance, a polymer backbone can be synthesized with pendant alkyne groups. In the first step, the azide (B81097) end of this compound is "clicked" onto these alkyne groups via CuAAC, attaching the PEG-maleimide side chain to the polymer. acs.org The maleimide (B117702) groups are now displayed along the polymer backbone and remain available for a second, distinct conjugation step. In this second step, a thiol-containing molecule, such as a peptide, drug, or dye, can be attached to the maleimide groups. researchgate.net

This modular approach provides exceptional control over the final structure and function of the polymer. Researchers can precisely dictate the composition and spacing of functional moieties. The high efficiency and specificity of click reactions ensure high yields and purity, which is often a challenge with other conjugation methods. sigmaaldrich.com This strategy has been used to create polymers for a variety of applications, including drug delivery systems where a therapeutic agent is attached via the thiol-maleimide linkage. axispharm.comaxispharm.com

FeatureAzide-Alkyne CycloadditionThiol-Maleimide Addition
Reactive Groups Azide (-N₃) + Alkyne (-C≡CH)Thiol (-SH) + Maleimide
Reaction Type [3+2] CycloadditionMichael Addition
Key Advantage Bioorthogonal, high efficiencyHighly selective for thiols, rapid kinetics
Common Conditions Aqueous, often requires Cu(I) catalyst (CuAAC) or strained alkyne (SPAAC)Aqueous, pH 6.5-7.5

Advanced Polymer Architectures with Defined Functionality

The ability to sequentially link different molecular components makes this compound a critical tool for building advanced polymer architectures with precisely defined functionalities. These complex structures are often difficult to synthesize using traditional polymerization techniques.

Block Copolymers and Other Architectures: this compound can also be used to link different polymer blocks together. For example, an alkyne-terminated polymer (Block A) can be reacted with the azide end of the linker. Subsequently, a thiol-terminated polymer (Block B) can be attached to the maleimide end, resulting in an A-linker-B diblock copolymer. This strategy can be extended to create more complex structures like star polymers by using a multi-functional core. kinampark.comrsc.org For instance, a core molecule with multiple alkyne groups can react with several this compound linkers, creating a star-shaped intermediate with multiple maleimide arms ready for further functionalization. kinampark.com The precision afforded by this click-based assembly allows for the construction of macromolecules with a high degree of control over their architecture and terminal functionalities.

Surface Modification and Functionalization of Materials

The ability to impart new chemical properties to the surfaces of materials is crucial for applications ranging from biosensors to medical implants. This compound serves as a versatile molecular bridge for anchoring functional molecules onto a variety of substrates.

Modification of Inorganic Substrates (e.g., Glass, Silica)

Inorganic substrates like glass and silica (B1680970) are widely used in biotechnology and diagnostics (e.g., microarray slides, microfluidic devices). interchim.fr However, their native surfaces often lack the specific chemical handles needed for the covalent attachment of biomolecules. This compound can be used to create functionalized surfaces through a multi-step process.

First, the glass or silica surface must be prepared with a reactive group. This is typically achieved by treating the surface with a silane (B1218182) reagent that contains either an alkyne or a thiol group. broadpharm.cominterchim.fruni-regensburg.de For example, an alkyne-terminated silane can form a self-assembled monolayer on the hydroxyl-rich surface of glass. Once the surface is "primed" with alkyne groups, this compound can be attached via its azide terminus using a CuAAC reaction. This leaves a surface coated with maleimide groups, spaced from the substrate by the flexible PEG5 linker. interchim.fr This maleimide-activated surface is now ready for the covalent immobilization of any thiol-containing molecule, such as a cysteine-containing peptide or antibody fragment, for use in biosensing or cell adhesion studies. nanocs.net The PEG linker plays a critical role in minimizing non-specific protein adsorption on the surface, a phenomenon known as bio-fouling. broadpharm.com

Functionalization of Nanoparticle Surfaces (e.g., Gold Nanoparticles)

Nanoparticles, particularly gold nanoparticles (AuNPs), are extensively used in diagnostics, imaging, and drug delivery due to their unique optical and electronic properties. wilhelm-lab.comnih.gov Functionalizing their surfaces with specific ligands is key to their application. The strong affinity between gold and sulfur provides a robust method for AuNP functionalization.

A common strategy involves first modifying the AuNP surface with a thiol-containing molecule that also possesses an alkyne group. lunanano.com The thiol end anchors the molecule to the gold surface. Then, this compound is "clicked" onto the surface-bound alkyne groups via its azide functionality. cytodiagnostics.comnanopartz.com This results in AuNPs coated with a layer of PEG chains terminating in reactive maleimide groups. These maleimide-functionalized AuNPs can then be conjugated to thiol-containing biomolecules for targeted applications. wilhelm-lab.com

An alternative approach involves functionalizing the AuNPs with azide-terminated PEG-thiols. wilhelm-lab.comnih.gov In this case, subsequent reaction with a molecule containing both an alkyne and a maleimide group can be used to introduce the maleimide functionality. The heterobifunctional nature of this compound allows for these versatile, multi-step functionalization schemes that are essential for creating sophisticated nanoparticle-based technologies.

Engineering of Polymeric Coatings and Films

Creating thin polymeric films or coatings on material surfaces can dramatically alter their properties, such as biocompatibility, wettability, or reactivity. tandfonline.com this compound can be incorporated into these coatings to provide "clickable" handles for subsequent functionalization. cd-bioparticles.netrsc.orgbiochempeg.com

One method involves synthesizing a copolymer that includes monomers functionalized with either alkyne or thiol groups. This copolymer is then used to coat a substrate. After the coating is applied, this compound can be used to functionalize the surface. For example, if the coating presents alkyne groups, the azide end of the linker will react, creating a maleimide-rich surface. researchgate.net This surface can then be used to immobilize biomolecules, creating bioactive interfaces for applications like tissue engineering scaffolds or antibacterial surfaces. researchgate.netrsc.org The use of this compound in this context allows for the creation of stable, covalently attached functional layers, which is often superior to methods based on simple physical adsorption. tandfonline.com

SubstratePriming ChemistryLinker Attachment ReactionExposed Functional Group
Glass/Silica Silanization with alkyne-silaneAzide-alkyne cycloadditionMaleimide
Gold Nanoparticles Self-assembly of alkyne-thiolAzide-alkyne cycloadditionMaleimide
Polymer Film Copolymerization with alkyne-monomerAzide-alkyne cycloadditionMaleimide

Biomedical Material Surface Engineering for Research Applications

This compound is a heterobifunctional linker that plays a significant role in the surface engineering of biomedical materials for research purposes. Its unique structure, featuring an azide (N3) group at one end and a maleimide group at the other, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer, allows for a two-step, orthogonal conjugation strategy. This dual reactivity is crucial for immobilizing biomolecules onto material surfaces in a controlled and specific manner.

The maleimide group exhibits high specificity for thiol groups (sulfhydryls, -SH), which are present in the cysteine residues of proteins and peptides. thermofisher.com This allows for the initial attachment of the linker to thiol-containing biomolecules. The reaction between a maleimide and a thiol proceeds via a Michael-type addition, forming a stable thioether bond under physiological pH conditions. researchgate.netberkeley.edu This specific and efficient coupling method is widely used to functionalize proteins, peptides, or other thiol-modified molecules with the this compound linker. berkeley.edu

Once the biomolecule is tethered to the linker via the maleimide-thiol reaction, the azide group on the other end becomes available for surface immobilization. The azide group is a key component in "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. benchchem.comacs.org Specifically, the azide can react with surfaces that have been functionalized with alkyne groups. This reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable triazole linkage. benchchem.commedchemexpress.com SPAAC is particularly advantageous for biological applications as it does not require a potentially cytotoxic copper catalyst. nih.gov

This orthogonal, two-step approach enables the precise orientation and presentation of biomolecules on a substrate. For instance, a surface can be pre-functionalized with alkyne groups, and then the azide-terminated, biomolecule-laden linker can be "clicked" onto the surface. The PEG spacer enhances the water solubility of the conjugate and provides a flexible, hydrophilic cushion between the surface and the immobilized biomolecule, which can help to minimize non-specific protein adsorption and preserve the biological activity of the attached molecule. axispharm.combroadpharm.com

Research applications of this surface engineering strategy are diverse. They include the creation of bioactive surfaces that can control cell adhesion and behavior, the development of biosensors where enzymes or antibodies are immobilized to detect specific analytes, and the functionalization of nanoparticles for targeted drug delivery. benchchem.combiochempeg.com For example, by attaching cell-adhesive peptides like RGD to a surface using this compound, researchers can create materials that promote specific cell attachment, which is crucial in tissue engineering and regenerative medicine. researchgate.net

Hydrogel Development and Crosslinking Strategies

This compound is a valuable tool in the development of hydrogels, which are highly hydrated, crosslinked polymer networks widely used in biomedical applications such as tissue engineering and drug delivery. berkeley.edursc.org The linker's bifunctional nature allows it to participate in versatile crosslinking strategies, leading to the formation of hydrogels with tunable properties.

The primary role of this compound in hydrogel formation is to act as a crosslinker that connects different polymer chains. The crosslinking process typically involves a two-part reaction system leveraging the linker's distinct reactive ends.

One common strategy involves the use of multi-arm PEG macromers functionalized with either thiol or alkyne groups. researchgate.net For instance, a multi-arm PEG-thiol can be reacted with this compound. The thiol groups on the PEG macromer react with the maleimide end of the linker, forming stable thioether bonds. This results in a new macromer that is essentially the multi-arm PEG now decorated with azide-terminated PEG5 arms.

This azide-functionalized PEG macromer can then be crosslinked by reacting it with another multi-arm PEG that has been functionalized with alkyne groups. The azide and alkyne groups undergo a click chemistry reaction (CuAAC or SPAAC) to form a stable, covalently crosslinked hydrogel network. nih.govrsc.org The efficiency and orthogonality of this click reaction ensure the formation of a well-defined network structure with minimal side reactions. rsc.org

Alternatively, the roles can be reversed. A multi-arm PEG-alkyne can be reacted first with an excess of a dithiol compound, leaving free thiol groups. These can then be crosslinked using a multi-arm PEG-maleimide. The versatility of the this compound linker allows for various combinations, enabling researchers to fine-tune the hydrogel's properties.

The use of this compound and similar linkers offers several advantages in hydrogel design:

Tunable Mechanical Properties: By varying the concentration of the linker, the molecular weight of the PEG macromers, and the stoichiometry of the reactive groups, the crosslinking density of the hydrogel can be precisely controlled. acs.orgrsc.org This, in turn, allows for the tuning of the hydrogel's mechanical properties, such as its stiffness (Young's modulus), to mimic that of specific biological tissues. researchgate.netnih.gov

Biofunctionalization: Bioactive molecules, such as peptides or growth factors containing a cysteine residue, can be easily incorporated into the hydrogel network. nih.gov These molecules can be pre-reacted with the maleimide group of the linker before the crosslinking step, ensuring their covalent integration within the hydrogel matrix. researchgate.net

Cytocompatibility: The crosslinking reactions, particularly SPAAC and maleimide-thiol additions, can be performed under mild, physiological conditions (aqueous solution, neutral pH, body temperature), which is essential for encapsulating living cells within the hydrogel without causing harm. berkeley.edunih.gov

Below is a data table summarizing research findings related to hydrogels developed using maleimide-based crosslinking strategies.

Hydrogel System ComponentCrosslinking ChemistryKey Finding/Application
4-arm PEG-maleimide (PEG-4MAL) + Dithiothreitol (DTT)Michael-type addition (Thiol-Maleimide)Creation of hydrogels with a wide range of Young's moduli, suitable for cell delivery and in situ gelation. researchgate.netnih.gov
PEG-4MAL + Cysteine-flanked degradable peptidesMichael-type addition (Thiol-Maleimide)Formation of enzymatically degradable hydrogels for in vivo applications in regenerative medicine. researchgate.net
Collagen-Azide + HA-PEG-DBCOStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Bio-orthogonally crosslinked hydrogel for photoactivated release of growth factors in corneal regeneration. nih.gov
Alginate-Tz + Alginate-NorborneneInverse Electron Demand Diels-Alder (iEDDA)Facile in situ cell encapsulation through rapid and orthogonal crosslinking. rsc.org

These strategies highlight the modularity and precision afforded by linkers like this compound in creating sophisticated hydrogel systems for advanced biomedical research. rsc.org

Investigative Methodologies and Characterization Techniques in Azido Peg5 Maleimide Research

Spectroscopic Characterization (e.g., NMR, FTIR)

Spectroscopic methods are indispensable for the initial verification of the chemical structure of "Azido-PEG5-maleimide," confirming the presence of its key functional groups: the azide (B81097) and the maleimide (B117702).

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the molecular structure. While specific data for "this compound" is not extensively published, analysis of similar PEGylated molecules provides expected characteristic signals. For instance, ¹H NMR and ¹³C NMR spectra would confirm the presence of the polyethylene (B3416737) glycol (PEG) backbone, with characteristic peaks for the repeating ethylene (B1197577) oxide units. nih.govnih.govtcichemicals.com The protons adjacent to the azide and maleimide groups would exhibit specific chemical shifts, allowing for the verification of the bifunctional structure.

Fourier-Transform Infrared (FTIR) Spectroscopy is particularly crucial for identifying the azide functional group. The azide group (N₃) displays a strong, characteristic absorption band in a relatively clear region of the infrared spectrum, typically around 2100 cm⁻¹. researchgate.netresearchgate.net The presence of this peak is a definitive indicator of the azide functionality. researchgate.netnih.gov Conversely, the disappearance or reduction of this peak after a "click" reaction provides evidence of successful conjugation. researchgate.net The maleimide group also has characteristic peaks, though they may be less distinct than the azide stretch. researchgate.net

Table 1: Key Spectroscopic Features for this compound Characterization

Technique Functional Group Characteristic Signal/Peak Significance
¹H NMR PEG Backbone Multiplets around 3.6 ppm Confirms the presence and length of the PEG spacer. nih.gov
Maleimide Singlet around 6.7 ppm Indicates the integrity of the maleimide ring.
¹³C NMR PEG Backbone Peaks around 70 ppm Provides further confirmation of the PEG structure. acs.org
FTIR Azide (N₃) Strong, sharp peak at ~2100 cm⁻¹ Definitive identification of the azide group. researchgate.netresearchgate.net
Maleimide C=O Stretch around 1700-1780 cm⁻¹ Confirms the presence of the maleimide carbonyls.

Chromatographic Analysis (e.g., SEC, LC-MS)

Chromatographic techniques are vital for purifying "this compound" and for analyzing the outcomes of conjugation reactions.

Size-Exclusion Chromatography (SEC) is a form of gel filtration chromatography that separates molecules based on their hydrodynamic volume. bocsci.com This technique is exceptionally well-suited for analyzing PEGylated molecules and their conjugates. bocsci.comchromatographyonline.com For example, SEC can be used to separate a protein-PEG conjugate from the unconjugated protein, as the PEGylated version will have a larger size and thus elute earlier from the column. bocsci.comnih.gov It is also used to purify conjugates from excess, unreacted "this compound". nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This is a powerful tool for the characterization of PEGylated compounds. nih.govingenieria-analitica.com Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the "this compound" linker itself. acs.org When coupled with a mass spectrometer, it can confirm the molecular weight of the linker and its conjugates, and can be used to monitor the progress of a conjugation reaction. nih.govnih.govresearchgate.net A challenge in the MS analysis of PEGylated molecules is the heterogeneity of the PEG chain, which can complicate spectra. ingenieria-analitica.comenovatia.com Specialized LC-MS methods, such as post-column addition of amines, have been developed to simplify the mass spectra of PEGylated compounds by reducing charge state complexity. ingenieria-analitica.comnih.govresearchgate.net

Table 2: Chromatographic Methods in this compound Analysis

Technique Principle Application in this compound Research Key Findings
SEC Separation by hydrodynamic size Purification of conjugates; separation of PEGylated from non-PEGylated species. bocsci.comnih.gov Successful conjugation leads to a shift in retention time corresponding to a larger molecular size. rsc.org
LC-MS Separation by polarity followed by mass detection Purity assessment of the linker; confirmation of conjugate mass; monitoring reaction completion. acs.orgnih.govnih.gov Provides accurate mass data for the linker and its conjugates, confirming successful covalent attachment. ingenieria-analitica.comnih.govresearchgate.net

Mass Spectrometry Techniques (e.g., MALDI-TOF)

Mass spectrometry is a cornerstone for the definitive identification and characterization of "this compound" and its reaction products due to its ability to provide precise molecular weight information.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry is frequently used to determine the molecular weight of the "this compound" linker and its conjugates. merckmillipore.com This technique is particularly useful for analyzing larger molecules like proteins and their conjugates. By comparing the mass spectrum of a biomolecule before and after reaction with "this compound," researchers can confirm that conjugation has occurred and even determine the number of linker molecules attached to the biomolecule. rsc.orgresearchgate.netshimadzu.com For example, the successful conjugation of a peptide to a PEG-maleimide linker can be confirmed by the appearance of a new peak in the MALDI-TOF spectrum corresponding to the mass of the peptide plus the mass of the PEG-maleimide. researchgate.net

Quantitative Determination of Reactivity and Conjugation Efficiency

Quantifying the extent of conjugation is critical for optimizing reaction conditions and for the quality control of the final bioconjugate.

Several methods are employed to determine the efficiency of the maleimide-thiol and azide-alkyne reactions.

HPLC-Based Quantification: By using HPLC with a UV detector, one can quantify the amount of unreacted biomolecule (e.g., a peptide or protein) remaining after the conjugation reaction. researchgate.net The decrease in the peak area of the starting material corresponds to the amount that has been successfully conjugated, allowing for the calculation of conjugation efficiency. researchgate.net

Ellman's Assay: This is a colorimetric assay used to quantify free thiol groups. To assess the efficiency of the maleimide-thiol conjugation, Ellman's reagent can be used to measure the number of free thiols remaining after the reaction. researchgate.net A modified version of this assay can also be used to determine the number of maleimide groups on a surface or nanoparticle by reacting them with a known excess of a thiol-containing compound and then quantifying the remaining unreacted thiols. shimadzu.com

Mass Spectrometry: As mentioned previously, MALDI-TOF MS can be used to estimate the ratio of conjugated to unconjugated species, providing a direct measure of conjugation efficiency. shimadzu.com

The kinetics of the azide-alkyne cycloaddition can also be studied to understand the reactivity of the azide terminus of "this compound". For instance, studies on similar molecules have shown that the presence of a PEG linker can enhance the reaction rates of copper-free "click" reactions. researchgate.net

Advanced Imaging Techniques for Modified Systems

Once "this compound" is used to link a biomolecule to a reporter molecule (like a fluorophore) or to a nanoparticle, advanced imaging techniques can be used to visualize the resulting system.

Confocal Laser Scanning Microscopy can be used to visualize the localization of bioconjugates in or on cells. For example, if "this compound" is used to attach a targeting antibody to a fluorescently labeled nanoparticle, microscopy can confirm that the nanoparticles are binding to their target cells. nih.gov These techniques are crucial for validating the biological activity and targeting specificity of the final construct in a cellular context.

Emerging Research Directions and Future Perspectives for Azido Peg5 Maleimide

Advancements in Bioorthogonal Reaction Specificity and Efficiency

The utility of Azido-PEG5-maleimide is fundamentally tied to the efficiency and specificity of its terminal reactive groups. The maleimide (B117702) group readily and selectively forms stable thioether bonds with thiol groups found in cysteine residues of proteins under mild physiological conditions. nih.gov The azide (B81097) group, however, participates in a broader range of bioorthogonal reactions, which have been a major focus of developmental research. acs.orgacs.org

Key azide-based bioorthogonal reactions include:

Staudinger Ligation: An early bioorthogonal reaction, it involves the reaction of an azide with a triarylphosphine. biochempeg.comnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Known as "click chemistry," this reaction is highly efficient and forms a stable triazole linkage. biochempeg.comrsc.org However, the requisite copper catalyst can be toxic to living systems, which has prompted the development of alternatives. biochempeg.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed. acs.orgchempep.com This reaction utilizes strained cyclooctynes that react rapidly with azides without the need for a metal catalyst, making it highly compatible with live-cell applications. acs.orgbiochempeg.com Research has produced increasingly reactive cyclooctyne (B158145) derivatives, such as difluorocyclooctyne (DIFO), to further accelerate reaction rates. biochempeg.comnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As an alternative to CuAAC, ruthenium-based catalysts have been developed. researchgate.net A key advantage of RuAAC is its ability to produce 1,5-disubstituted triazoles, a different regioisomer than the 1,4-disubstituted product of CuAAC, expanding the chemical diversity of the resulting conjugates. researchgate.netnih.gov

Future advancements are aimed at developing new catalyst systems and reaction partners that offer even faster kinetics, greater stability, and mutual orthogonality, allowing for multiple distinct labeling events to occur simultaneously within the same biological system. nih.gov Light-activated reactions also represent a promising frontier, offering precise spatial and temporal control over conjugation events. researchgate.netnih.gov

ReactionKey FeatureTypical CatalystPrimary AdvantagePrimary Limitation
Maleimide-Thiol AdditionReaction with sulfhydryl groupsNone (pH 6.5-7.5)High specificity for cysteinesPotential for retro-Michael reaction
Staudinger LigationForms an amide bondNoneBioorthogonalSlower kinetics compared to click chemistry
CuAAC ("Click Chemistry")Forms a 1,4-triazoleCopper(I)Very fast and efficientCatalyst toxicity in living systems
SPAAC ("Copper-Free Click")Forms a triazoleNoneBiocompatible for in vivo useRequires synthesis of strained alkynes
RuAACForms a 1,5-triazoleRutheniumAlternative regioselectivity to CuAACCatalyst required

Integration in Complex Biological Systems for Advanced Probes and Tools

The dual-handle nature of this compound is ideal for the modular construction of complex molecular probes and therapeutic agents. The linker enables a two-step conjugation strategy: the maleimide end can first be attached to a thiol-bearing biomolecule, such as a protein with an available cysteine residue. nih.gov The azide end is then available for a subsequent bioorthogonal reaction to attach a second molecule, such as a fluorescent dye, a targeting ligand, or a drug payload. escholarship.orgresearchgate.net

This strategy has significant implications for several research areas:

Drug Delivery and Therapeutics: In the development of Antibody-Drug Conjugates (ADCs), the linker can be used to attach a cytotoxic drug to a monoclonal antibody. nih.gov The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate. biochempeg.comacs.org

Chemical Proteomics: Researchers have used maleimide-based probes in conjunction with click chemistry to study protein function. For example, a maleimide probe can be used to tag reactive cysteine residues in a proteome, followed by the CuAAC-mediated attachment of a biotin-azide or fluorophore-azide reporter for enrichment and identification. nih.gov

Live-Cell Imaging: The bioorthogonality of the azide reaction allows for the specific labeling of biomolecules in living cells. acs.orgnih.gov For instance, a protein of interest can be tagged with the linker via its maleimide group, and then a fluorescent probe can be "clicked" onto the azide in the cellular environment for visualization without perturbing native biological processes. acs.org

Future work in this area will likely focus on creating multi-functional probes for simultaneous imaging and therapeutic action (theranostics) and developing more sophisticated bioconjugates that can respond to specific stimuli in the cellular environment for controlled activation or drug release. broadpharm.com

Application AreaRole of this compoundExample Research Finding
Antibody-Drug Conjugates (ADCs)Connects antibody to cytotoxic drug, with PEG enhancing stability. nih.govbiochempeg.comPEG linkers are used in approved ADCs like Trodelvy to improve solubility and in vivo stability. biochempeg.com
Chemical ProteomicsTags cysteine residues (maleimide) for subsequent reporter attachment (azide). nih.govA maleimide-alkyne probe followed by CuAAC with a biotin-azide enabled the relative quantification of over 1500 unique cysteine sites. nih.gov
Live-Cell ImagingEnables two-step labeling of proteins for visualization in their native environment. acs.orgAzide-based bioorthogonal chemistry allows for the selective visualization of proteins, glycans, and lipids with high specificity in living systems. acs.org
Targeted Drug DeliveryServes as a scaffold to link targeting moieties and therapeutic agents. rsc.orgPEGylated bioconjugates can be designed for tumor targeting to improve systemic half-life and facilitate cellular uptake. rsc.org

Exploration of Novel Material Science Applications

The unique chemical properties of this compound are being leveraged to create advanced biomaterials with tunable properties. A primary application is in the formation of hydrogels for tissue engineering and regenerative medicine.

Hydrogel Formation and Functionalization: PEG-maleimide hydrogels are formed by reacting multi-arm PEG-maleimide macromers with thiol-containing crosslinkers, such as cysteine-flanked peptides. This Michael-type addition reaction proceeds under mild conditions, making it suitable for encapsulating cells. The presence of the azide group on the PEG linker provides a powerful tool for post-fabrication modification. After the hydrogel network is formed, bioactive molecules, growth factors, or imaging agents with a corresponding alkyne group can be covalently attached throughout the scaffold using click chemistry. This allows for the creation of "smart" hydrogels that can present specific biological signals to cells or be used for tracking the material in vivo.

Surface Modification and Nanotechnology: The linker can be used to functionalize surfaces or nanoparticles. broadpharm.com The maleimide group can anchor the molecule to a thiol-modified substrate, leaving the azide group exposed on the surface. This "clickable" surface can then be used to immobilize proteins, peptides, or other molecules for applications in biosensors, diagnostic arrays, and targeted nanoparticle systems. broadpharm.com Photoinitiated patterning techniques, which can utilize the azide-alkyne reaction, allow for the creation of spatially controlled hydrogel microstructures on surfaces for guiding cell attachment and growth. nih.gov

Future research is expected to produce more complex and dynamic materials. This includes the development of hydrogels with spatially patterned bioactivity, materials that can degrade and release therapeutics in response to specific biological cues, and the creation of advanced hybrid materials by combining the linker with other polymers and nanoparticles.

Material ApplicationRole of this compoundKey Advantage
Bioactive HydrogelsMaleimide for cross-linking; Azide for post-fabrication functionalization.Allows for cell encapsulation under mild conditions and subsequent attachment of bioactive signals.
Functionalized SurfacesAnchors to thiol-modified surfaces (maleimide) to create a "clickable" azide surface. broadpharm.comEnables controlled, covalent immobilization of biomolecules for biosensors and arrays.
Patterned BiomaterialsUsed in photoinitiated reactions to graft PEG hydrogels onto azide-functionalized surfaces. nih.govCreates micropatterned surfaces that can spatially control cell attachment and function.
Drug Delivery NanoparticlesFunctionalizes nanoparticle surfaces for targeting and drug conjugation. broadpharm.comCombines the pharmacokinetic benefits of PEG with dual functionality for targeting and payload attachment.

Computational and Theoretical Studies on this compound Reactivity

To optimize and design new applications for this compound, a deep understanding of its chemical reactivity is essential. Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms and kinetics of the reactions involving both the azide and maleimide functional groups. nih.govrsc.org

Modeling Azide Cycloadditions: Theoretical models are used to study the 1,3-dipolar cycloaddition reactions of azides. rsc.org The distortion/interaction model (also known as the activation strain model) is a key framework for analyzing the activation barriers of these reactions. escholarship.orgacs.org This model separates the energy of the transition state into two components: the distortion energy required to bend the reactants into their transition-state geometries, and the interaction energy gained from the stabilizing orbital interactions between the two distorted molecules. escholarship.orgacs.org Computational studies have shown that the high reactivity of strained alkynes in SPAAC is primarily due to a lower distortion energy penalty, providing a theoretical basis for the "strain-promoted" nature of the reaction. broadpharm.com These studies guide the design of new cycloalkynes with enhanced reactivity. nih.gov

Analyzing the Maleimide-Thiol Reaction: DFT calculations have also been used to elucidate the mechanism of the maleimide-thiol Michael addition. rsc.orgresearchgate.net These studies investigate how factors such as the choice of solvent, the presence of a base or nucleophilic initiator, and the pKa of the thiol influence the reaction pathway and kinetics. rsc.orgresearchgate.net By modeling the different potential mechanisms (e.g., base-initiated vs. nucleophile-initiated), researchers can predict reaction conditions that will maximize speed and selectivity, which is crucial for efficient bioconjugation. researchgate.net

While direct computational studies on the entire this compound molecule are complex, these theoretical investigations into its reactive ends provide critical insights. Future computational work may focus on the influence of the PEG linker itself on the reactivity of the terminal groups, the potential for intramolecular interactions, and the design of next-generation linkers with precisely tuned reactivity profiles for advanced bioorthogonal and material science applications.

Q & A

Q. Table 1. Key Characterization Techniques for this compound

TechniqueApplicationCritical Parameters
1H^1H-NMRMaleimide proton confirmationDeuterated solvent, 400+ MHz magnet
MALDI-TOFMass verification of conjugatesMatrix choice (e.g., DHB)
Reverse-phase HPLCPurity assessmentC18 column, acetonitrile gradient

Q. Table 2. Stability Study Design

ConditionVariables TestedMetrics Tracked
Temperature-20°C, 4°C, 25°CMaleimide integrity, hydrolysis rate
pH5.0, 6.5, 8.0Thiol reactivity, aggregation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.